2(3H)-Thiazolethione, 5-(1-methylethyl)-
Description
Properties
CAS No. |
149432-44-0 |
|---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.265 |
IUPAC Name |
5-propan-2-yl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-4(2)5-3-7-6(8)9-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
DZEXDJPDIOHNDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CNC(=S)S1 |
Synonyms |
2(3H)-Thiazolethione,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Notes:
- The isopropyl-substituted thiazolethione exhibits a ~28 g/mol increase in molar mass compared to the 5-methyl analog, primarily due to the branched alkyl group.
- Unlike the ethoxy-substituted thiadiazolethione , the isopropyl group lacks hydrogen-bonding donors, which could diminish intermolecular stabilization (e.g., dimerization via N–H···S bonds).
Physicochemical Properties
- Solubility : The isopropyl group increases hydrophobicity compared to methyl or ethoxy substituents, likely reducing aqueous solubility.
- Thermal Stability : Ethoxy-substituted thiadiazolethiones melt at 128–130°C ; the isopropyl analog may have a lower melting point due to reduced packing efficiency.
Preparation Methods
Cyclization of α-Bromoketones with Thiourea
A widely employed method for synthesizing thiazolethiones involves the cyclization of α-bromoketones with thiourea. This approach leverages the nucleophilic properties of sulfur to form the thiazole ring. For 5-(1-methylethyl)-substituted derivatives, the synthesis begins with a ketone precursor containing the isopropyl group.
-
Bromination : Treat 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone with phenyltrimethylammonium tribromide in tetrahydrofuran (THF) to yield an α-bromoketone intermediate.
-
Cyclization : React the α-bromoketone with thiourea in ethanol under reflux (65–75°C) to form the 2-aminothiazole core.
-
Thione Formation : Acetylate the 2-aminothiazole using acetic anhydride and pyridine, followed by deprotection to generate the free thiol group.
This method achieved a 57% yield for the 2-aminothiazole intermediate. Adapting this route for 5-(1-methylethyl)-substituted compounds would require starting with an isopropyl-containing ketone, such as isopropyl methyl ketone, followed by analogous bromination and cyclization steps.
Nucleophilic Substitution on Preformed Thiazolethiones
Another strategy involves introducing the isopropyl group via nucleophilic substitution on a preformed thiazolethione scaffold. This method is advantageous when direct cyclization with the desired substituent is challenging.
-
Core Synthesis : Prepare 5-(chloromethyl)-2(3H)-thiazolethione by reacting thiosemicarbazide with carbon disulfide in dimethylformamide (DMF).
-
Alkylation : Treat the chloromethyl derivative with isopropyl bromide in an alcoholic medium in the presence of sodium hydroxide. The reaction proceeds via an mechanism, substituting the chlorine atom with the isopropyl group.
This approach avoids the need for specialized ketone precursors and allows modular introduction of substituents. However, yields depend on the reactivity of the haloalkane and the steric hindrance imposed by the isopropyl group.
Heterocyclization with Isopropyl-Containing Precursors
A third route involves constructing the thiazole ring directly from precursors bearing the isopropyl group. This method ensures regioselective incorporation of the substituent during cyclization.
-
Precursor Preparation : Combine isopropylacetaldehyde with ammonium thiocyanate and elemental sulfur in acetic acid.
-
Cyclization : Heat the mixture under reflux to facilitate the formation of the thiazole ring, with the isopropyl group pre-installed at the 5-position.
This one-pot method simplifies synthesis but requires precise control over reaction conditions to prevent side reactions, such as over-oxidation or dimerization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Cyclization Reactions : Ethanol and THF are preferred solvents due to their ability to dissolve both thiourea and bromoketones. Elevated temperatures (65–75°C) enhance reaction rates but may necessitate shorter reaction times to avoid decomposition.
-
Alkylation Reactions : Polar aprotic solvents like DMF improve nucleophilicity, while alkaline conditions (e.g., NaOH in ethanol) facilitate deprotonation of the thiol group, enhancing reactivity toward haloalkanes.
Catalysts and Additives
-
Acetic Anhydride : Used in acetylation steps to protect amine groups, preventing unwanted side reactions during functionalization.
-
Sodium Hydride : Employed in dehydrohalogenation reactions to generate reactive thiolate intermediates for alkylation.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | α-Bromoketones, thiourea | Moderate | High regioselectivity | Requires specialized ketone precursors |
| Nucleophilic Substitution | Preformed thiazolethiones, R-X | Variable | Modular substituent introduction | Sensitivity to steric hindrance |
| Heterocyclization | Isopropyl-containing precursors | High | One-pot synthesis | Limited substrate scope |
Structural Confirmation and Characterization
Synthetic products are typically characterized using:
Q & A
Q. What are the established synthetic pathways for 2(3H)-Thiazolethione, 5-(1-methylethyl)-, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of thiazolethione derivatives typically involves cyclization reactions or functional group modifications. For example:
- Alkaline condensation : Reacting substituted hydrazides with carbon disulfide (CS₂) in alkaline ethanol under reflux, followed by acidification to isolate the thione .
- Thioacetylation : Heating precursor thiols with chloroacetic acid in a water-dimethylformamide solvent system (1:1 ratio) to form thioacetic acid derivatives, which are then cyclized .
| Method | Key Conditions | Yield Range | Purity Validation |
|---|---|---|---|
| Alkaline condensation | Reflux in ethanol, KOH catalyst | 60–75% | TLC, recrystallization |
| Thioacetylation | 70–80°C, PEG-400 solvent | 55–70% | HPLC, elemental analysis |
Q. How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Analyze chemical shifts for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and thiazolethione ring protons (δ 7.0–8.5 ppm) .
- IR spectroscopy : Confirm S-H (2500–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns, particularly for polymorphic forms .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: Thiazolethiones are explored as:
- Antimicrobial agents : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 12.5 µg/mL) .
- Enzyme inhibitors : Assay inhibition of acetylcholinesterase (AChE) using Ellman’s method, with IC₅₀ values compared to donepezil .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfur atoms in the thione group) for electrophilic modifications .
- Molecular docking : Simulate binding interactions with target proteins (e.g., C. albicans CYP51) using AutoDock Vina, prioritizing derivatives with ∆G ≤ −8.0 kcal/mol .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
Q. What advanced analytical techniques resolve degradation products under stress conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
